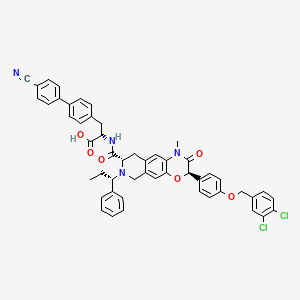
3-Hydroxy-2-methanesulfonamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methanesulfonamidopropanoic acid is an organic compound with the molecular formula C4H9NO5S. It is a derivative of serine, where the amino group is substituted with a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methanesulfonamidopropanoic acid typically involves the reaction of serine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methanesulfonamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-2-methanesulfonamidopropanoic acid.
Reduction: Formation of 3-hydroxy-2-aminopropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2-methanesulfonamidopropanoic acid has several applications in scientific research:
Biochemistry: Used as a buffer in biochemical assays due to its ability to maintain stable pH levels.
Pharmaceuticals: Investigated for its potential use in drug development, particularly as a precursor for synthesizing bioactive compounds.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methanesulfonamidopropanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-aminopropanoic acid: Similar structure but with an amino group instead of a methanesulfonamide group.
2-Hydroxy-3-sulfopropanoic acid: Contains a sulfonic acid group instead of a methanesulfonamide group.
Uniqueness
3-Hydroxy-2-methanesulfonamidopropanoic acid is unique due to the presence of both a hydroxyl group and a methanesulfonamide group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specific applications in biochemistry and pharmaceuticals .
Properties
Molecular Formula |
C4H9NO5S |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-hydroxy-2-(methanesulfonamido)propanoic acid |
InChI |
InChI=1S/C4H9NO5S/c1-11(9,10)5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8) |
InChI Key |
KXSCWYXDGYJSFM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)

![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)




